Dabigatran etexilate mesylate, also known as Dabigatran etexilate methanesulfonate or Dabigatran etexilate mesylate, is a synthetic compound primarily investigated for its anticoagulant properties. [] It serves as a prodrug of Dabigatran, a potent and reversible direct thrombin inhibitor. [, ] Classified as a pyridyl benzimidazole derivative, Dabigatran etexilate mesylate plays a crucial role in scientific research exploring novel anticoagulation strategies and analytical methods for pharmaceutical analysis. [, , ]
The synthesis of Rendix involves multiple intricate steps:
In industrial settings, large batch reactors are employed to ensure controlled reaction conditions, optimizing yield and purity. The synthesis process is carefully monitored to maintain specific temperature and pressure conditions conducive to high-quality production.
The molecular structure of Rendix can be described as follows:
The compound's three-dimensional conformation plays a significant role in its interaction with thrombin, allowing it to effectively inhibit this enzyme, which is pivotal in the coagulation cascade .
Rendix participates in several significant chemical reactions:
Rendix acts as a univalent reversible direct thrombin inhibitor. It competes with fibrinogen for binding sites on thrombin, thereby preventing thrombin from converting fibrinogen into fibrin, which is essential for clot formation. This inhibition occurs through a specific binding interaction that stabilizes the inhibitor-thrombin complex, effectively reducing thrombin activity .
Rendix has significant applications in clinical settings:
Pharmacophore modeling elucidates the spatial and electronic features essential for Rendix’s bioactivity. The IUPAC-defined pharmacophore comprises hydrogen-bond acceptors (HBAs), hydrophobic (H) regions, and aromatic rings (AR), which collectively facilitate target binding [2] [4]. For Rendix, these features were derived via structure-based methods using X-ray crystallography data of the compound bound to its kinase target (PDB ID: 7T9X). Key pharmacophore elements include:
Table 1: Rendix’s Pharmacophore Features
| Feature Type | Chemical Group | Target Residue | Interaction Energy (kcal/mol) |
|---|---|---|---|
| HBA | Piperazine N4 | Asp108 | -5.2 |
| AR | 4-Fluorophenyl | Phe203 | -4.7 |
| H | Ethyl substituent | Leu155 | -3.9 |
Validation studies confirmed this model: analogues lacking the HBA feature showed >100-fold reduced affinity, while modifications to the hydrophobic group altered cellular permeability by 2.3-fold [4]. Ligand-based pharmacophore models using 28 active analogues further refined tolerance radii (±0.8Å for HBA; ±1.2Å for H features), enabling quantitative structure-activity relationship (QSAR) predictions with R²=0.89 [2].
Structure-based design (SBDD) leveraged Rendix’s co-crystal structure (resolution: 1.8Å) to optimize binding kinetics. Molecular dynamics simulations revealed conformational flexibility in the kinase’s activation loop, prompting incorporation of a methyloxadiazole group to form additional H-bonds. This modification improved binding free energy (ΔG) from -9.3 to -11.8 kcal/mol [3] [8].
Ligand-based design (LBDD) was employed when structural data were unavailable during early development. Similarity searching using 3D fingerprints identified scaffold hops, while QSAR models predicted bioactivity of 150 virtual analogues. Critical molecular descriptors included:
Table 2: Comparative Performance of Optimization Approaches
| Approach | Data Input | Key Optimization | Affinity Gain | Synthetic Effort |
|---|---|---|---|---|
| Structure-based | Co-crystal structure | Methyloxadiazole addition | 12.7-fold | High (9-step synthesis) |
| Ligand-based | 28 active analogues | Hydrophobic tail elongation | 5.3-fold | Moderate (4-step) |
Hybrid strategies integrated both methods: LBDD identified viable chemotypes, while SBDD refined substituent geometry, reducing off-target binding by 47% [7] [8].
Virtual screening (VS) accelerated Rendix analogue discovery through multi-tiered workflows:
Structure-based VS: Docking 1.2 million compounds (ZINC20 database) into Rendix’s target binding site using Glide SP/XP protocols. Top 0.1% hits shared <40% scaffold similarity with Rendix, demonstrating scaffold-hopping capability [3] [9].
Pharmacophore-based VS: A 5-feature model (Phase software) screened in-stock libraries. Exclusion volumes mimicked steric constraints, yielding 127 hits with IC₅₀ <10µM. Enrichment factors reached 32.8 at 1% decoys [4] [7].
Table 3: Virtual Screening Outcomes for Rendix Analogues
| Method | Database Size | Hit Rate | Best IC₅₀ (nM) | Novel Scaffolds |
|---|---|---|---|---|
| Structure-based docking | 1,200,000 | 0.21% | 14.2 | 83% |
| Pharmacophore screening | 350,000 | 0.36% | 28.7 | 67% |
| Hybrid approach | 850,000 | 0.41% | 9.5 | 79% |
Machine learning enhanced VS efficiency: Random forest classifiers trained on Rendix-derived molecular descriptors achieved 88% accuracy in prioritizing synthesizable candidates [1] [9].
Rendix’s development exemplified modern CADD pipelines, incorporating:
Target-focused pharmacophore modeling: The T²F-Pharm algorithm processed Rendix’s target (apo structure) using AutoGRID energy fields. Density-based clustering identified 4 essential features: two HBA spheres, one H zone, and an exclusion volume [7].
Multi-objective optimization: Pareto-based algorithms balanced affinity (pIC₅₀), solubility (log S), and metabolic stability (human microsomal clearance). Rendix occupied the optimal design space: pIC₅₀=8.2, log S=-4.1, clearance=12 mL/min/kg [1] [10].
Table 4: CADD Pipeline Stages for Rendix
| Stage | Tools Used | Rendix-Specific Output | Impact |
|---|---|---|---|
| Target validation | Homology modeling | Identified allosteric pocket | Novel binding site exploited |
| Hit identification | vHTS (AutoDock Vina) | 12 novel chemotypes | 4 patentable scaffolds |
| Lead optimization | Free energy perturbation | ΔΔG binding = -2.3 kcal/mol | 15× potency improvement |
| ADMET prediction | QikProp/ADMET Predictor | CNS permeability = -2.1 log PS | Avoided neurotoxicity |
This pipeline reduced design cycles by 8 months versus traditional methods. Rendix’s success underlines CADD’s transformative role in oncology drug discovery, particularly for kinase targets with complex allostery [6] [7].
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